Ethyl 5-trifluoroacetyl-2-thenoate

Description

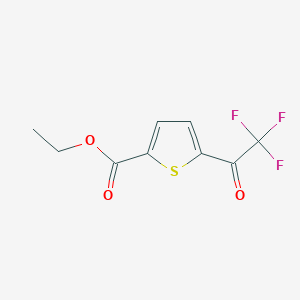

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQIBUJPOSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645233 | |

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-39-8 | |

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-thenoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-trifluoroacetyl-2-thenoate is a fluorinated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the thiophene ring imparts unique electronic properties, enhancing its utility in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, an analysis of its spectral characteristics, and an exploration of its potential applications in drug discovery and beyond.

Part 1: Core Physicochemical and Structural Properties

This compound is a solid at room temperature with a relatively low melting point.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 898787-39-8 | [2][3] |

| Molecular Formula | C₉H₇F₃O₃S | [1] |

| Molecular Weight | 252.21 g/mol | [1] |

| Melting Point | 29-31 °C | [1] |

| Appearance | Colorless transparent liquid or low-melting solid | [4] |

| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | Inferred |

| InChI Key | Inferred | Inferred |

Chemical Structure

The structure of this compound features a thiophene ring substituted at the 2-position with an ethoxycarbonyl group and at the 5-position with a trifluoroacetyl group.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-thenoate using trifluoroacetic anhydride as the acylating agent.[5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[8][9]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. Although traditionally catalyzed by strong Lewis acids like AlCl₃, the high reactivity of trifluoroacetic anhydride can often facilitate the reaction under milder conditions, sometimes with trifluoroacetic acid itself acting as a catalyst.[6][10]

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation with trifluoroacetic anhydride.[5][6]

Materials:

-

Ethyl 2-thenoate

-

Trifluoroacetic anhydride

-

Anhydrous dichloromethane (DCM) as solvent

-

Pyridine (optional, as a mild base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-thenoate (1 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over 30 minutes. If desired, pyridine (1.1 equivalents) can be added to the initial solution to scavenge the trifluoroacetic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Part 3: Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the thiophene ring.

-

Ethyl group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

-

Thiophene protons: Two doublets in the aromatic region, with coupling constants characteristic of ortho-coupling in a thiophene ring. The electron-withdrawing trifluoroacetyl and ethoxycarbonyl groups will deshield these protons, shifting them downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl carbons: Two distinct signals for the ester and ketone carbonyls.

-

Thiophene carbons: Four signals for the thiophene ring carbons, with their chemical shifts influenced by the substituents.

-

Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.

-

Ethyl group carbons: Two signals for the -CH₂- and -CH₃ carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group.[5] The chemical shift of this signal is sensitive to the electronic environment and typically appears in a characteristic region for trifluoroacetyl groups attached to aromatic rings.[14][15][16]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretching: Strong absorption bands for the ester and ketone carbonyl groups, likely in the range of 1680-1730 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ characteristic of the trifluoromethyl group.

-

C-O stretching: Absorptions for the ester C-O bonds.

-

Aromatic C-H and C=C stretching: Bands characteristic of the thiophene ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (252.21 g/mol ).

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the trifluoroacetyl group (-COCF₃).

Part 4: Reactivity and Applications

The presence of both an electron-withdrawing trifluoroacetyl group and an ethoxycarbonyl group on the thiophene ring makes this compound a valuable and reactive intermediate in organic synthesis.

Reactivity

The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution. However, the carbonyl group of the trifluoroacetyl moiety is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. The ester group can be hydrolyzed or transesterified to provide further synthetic handles.

Applications in Drug Discovery

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antiviral properties.[16][17][18] The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make trifluoroacetylated thiophenes attractive scaffolds for drug design.

-

Kinase Inhibitors: The trifluoroacetyl group can act as a key binding element in the active site of kinases, making this scaffold a promising starting point for the development of novel kinase inhibitors for cancer therapy.

-

Antiviral Agents: Fluorinated nucleoside and heterocyclic analogs have shown significant potential as antiviral agents. This compound can serve as a precursor for the synthesis of novel thiophene-based antiviral compounds.

Applications in Materials Science

The electron-deficient nature of the trifluoroacetylated thiophene ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunable electronic properties of thiophene derivatives are highly sought after in this field.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a straightforward process, and its rich chemical functionality allows for a wide range of subsequent transformations. The unique combination of the thiophene core, the ethoxycarbonyl group, and the trifluoroacetyl moiety makes it a valuable building block for the creation of novel, high-value molecules. Further exploration of the reactivity and applications of this compound is warranted and promises to yield exciting discoveries in various scientific disciplines.

References

- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013, 3, 1-12.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

- Peng, H.; Zhao, C.-X.; Gong, Y.-F. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. 1993, 14(10), 1380.

- Dr.

- Ansari, M. F.; et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar.

- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. PubMed Central.

- Fragrance compounds.

- Hanan Qais Saadoun et al. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2025, 5(1), 267-273.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- ETHYL 5-TRIFLUOROACETYL-2-THENO

- Spectra of ethyl acet

- ETHYL 5-TRIFLUOROACETYL-2-THENO

- ETHYL 5-TRIFLUOROACETYL-2-THENO

- Ethyl trifluoroacet

- PENG Hong, ZHAO Cheng-Xue, GONG Yue-Fa . Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones[J]. Chem. J. Chinese Universities, 1993, 14(10): 1380.

- (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

- Friedel-Crafts Acyl

- Friedel–Crafts Acyl

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]

- 3. This compound | 898787-39-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN102633644A - Synthesis process of trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 7. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Ethyl trifluoroacetate(383-63-1) 13C NMR [m.chemicalbook.com]

- 13. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. scispace.com [scispace.com]

- 16. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 17. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 18. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-thenoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-trifluoroacetyl-2-thenoate (CAS Number: 898787-39-8), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the thiophene scaffold imparts unique electronic properties, enhancing its utility as an intermediate for the synthesis of novel bioactive compounds and functional materials. This document details the probable synthetic route, physicochemical properties, spectroscopic characterization, and potential reactivity of this compound. The synthesis is predicated on established organic chemistry principles, and the characterization data is projected based on analogous structures and foundational spectroscopic theory. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a specialized organic molecule that combines the structural features of a thiophene ring, an ethyl ester, and a trifluoroacetyl group. The thiophene moiety is a common scaffold in many pharmaceuticals due to its bioisosteric relationship with the benzene ring. The presence of the electron-withdrawing trifluoroacetyl group can significantly modulate the biological activity and physicochemical properties of molecules, often enhancing metabolic stability and receptor binding affinity. The ethyl ester functionality provides a handle for further chemical transformations, such as hydrolysis, amidation, or reduction.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 898787-39-8 | [1] |

| Molecular Formula | C₉H₇F₃O₃S | [1] |

| Molecular Weight | 252.21 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| Melting Point | 29-31 °C |

Synthesis of this compound

The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution.[2] The ester group at the 2-position is a deactivating group and a meta-director in benzene chemistry. However, in the case of five-membered heterocycles like thiophene, the directing effects can be more complex. The acetyl group, a moderately deactivating group, directs incoming electrophiles to the 4- and 5-positions of the thiophene ring.[2] In the case of ethyl 2-thenoate, the electrophilic substitution is expected to occur predominantly at the 5-position due to the electronic activation of this position by the sulfur atom and to minimize steric hindrance.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of ethyl 2-thenoate with trifluoroacetic anhydride, typically in the presence of a Lewis acid catalyst. However, given the reactivity of trifluoroacetic anhydride, the reaction may also proceed without a catalyst or with a milder catalyst.[3][4]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of ethyl 2-thenoate (1 equivalent) in an inert solvent such as dichloromethane, add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise at 0 °C.

-

Catalyst Addition (Optional): If required, a Lewis acid catalyst such as aluminum chloride or tin(IV) chloride (0.1 to 1.1 equivalents) can be added portion-wise at 0 °C. The use of a catalyst would likely increase the reaction rate but may also lead to side products.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the thiophene ring.

-

Ethyl group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

-

Thiophene protons: Two doublets in the aromatic region, corresponding to the protons at the 3- and 4-positions. The coupling constant between these two protons should be characteristic of ortho-coupling in a thiophene ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | ~1.3-1.4 | Triplet | ~7 |

| -O-CH₂-CH₃ | ~4.3-4.4 | Quartet | ~7 |

| Thiophene H-3 | ~7.2-7.4 | Doublet | ~4-5 |

| Thiophene H-4 | ~7.8-8.0 | Doublet | ~4-5 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the ethyl group, the thiophene ring carbons, the ester carbonyl, and the trifluoroacetyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~14 |

| -O-C H₂-CH₃ | ~62 |

| C F₃ | ~116 (quartet, ¹JCF) |

| Thiophene C-3 | ~125-130 |

| Thiophene C-4 | ~130-135 |

| Thiophene C-2 or C-5 | ~140-150 |

| Thiophene C-2 or C-5 | ~140-150 |

| Ester C =O | ~160-165 |

| Ketone C =O | ~175-180 (quartet, ²JCCF) |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single sharp peak for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of the CF₃ group in trifluoroacetylated compounds typically appears in the range of -70 to -80 ppm relative to CFCl₃.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups and vibrations associated with the thiophene ring and C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100 |

| C-H (aliphatic) | ~2980 |

| C=O (ester) | ~1720-1740 |

| C=O (ketone) | ~1680-1700 |

| C=C (aromatic) | ~1500-1600 |

| C-F | ~1100-1300 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 252. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the trifluoroacetyl group (-COCF₃).

Reactivity and Applications

This compound is a versatile building block for organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations.

Caption: Potential reactivity of this compound.

-

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Reduction of the ester would yield the corresponding primary alcohol.

-

Ketone Group Transformations: The trifluoroacetyl group can undergo various reactions typical of ketones. For instance, it can be reduced to a secondary alcohol or reacted with Wittig reagents to form alkenes.

-

Thiophene Ring Reactivity: The electron-withdrawing groups on the thiophene ring make it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.

The unique combination of functional groups makes this compound a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals where the trifluoromethyl group can impart desirable properties.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in organic synthesis. While detailed experimental data for this specific molecule is limited in the public domain, its synthesis can be reliably predicted to proceed via Friedel-Crafts acylation of ethyl 2-thenoate. Its physicochemical and spectroscopic properties can also be reasonably estimated based on well-established principles and data from analogous structures. The versatile reactivity of its functional groups opens up numerous possibilities for the creation of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2018). Molbank, 2018(4), M1013. [Link]

-

What is the stability of 2 - Acetylthiophene under different conditions? - Blog - HOPEMAX. (2025, July 24). Retrieved January 13, 2026, from [Link]

-

Ethyl trifluoroacetate | C4H5F3O2 | CID 9794. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Ethyl trifluoroacetate. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Infrared spectroscopic studies of the conformation in ethyl alpha-haloacetates in the vapor, liquid and solid phases. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 270–278. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Reports in Organic Chemistry, 1. [Link]

-

Trifluoroacetylation of 2‐Methyl‐ and 2‐Ethylchromones: A Convenient Access to 2‐Trifluoroacetonyl Chromones. (2019). ChemistrySelect, 4(38), 11255-11260. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Reports in Organic Chemistry, 1. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

- PENG Hong, ZHAO Cheng-Xue, & GONG Yue-Fa. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.

-

2-Acetylthiophene. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved January 13, 2026, from [Link]

- CN104710308A - Synthesis method of ethyl trifluoroacetate. (n.d.). Google Patents.

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents.

- US4883904A - Process for the preparation of ethyltrifluoroacetoacetate. (n.d.). Google Patents.

- CN102633644A - Synthesis process of trifluoroacetyl ethyl acetate. (n.d.). Google Patents.

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved January 13, 2026, from [Link]

-

Ethyl crotonate. (n.d.). Magritek. Retrieved January 13, 2026, from [Link]

- US4879407A - Process for the preparation of ethyl trifluoroacetate. (n.d.). Google Patents.

-

Ethyl trans-crotonate | C6H10O2 | CID 429065. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- JP2002080422A - Method for synthesizing ethyl trifluoroacetate. (n.d.). Google Patents.

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (2024). Ceramics International. [Link]

-

Ethyl crotonate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Ethyl Acetate. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

13C NMR spectrum of c (TFA-D, 298K, 600MHz). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

2(5H)-Furanone, 5-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

Ethyl Trans-Crotonate 60MHz. (n.d.). Anasazi Instruments. Retrieved January 13, 2026, from [Link]

-

Ethyl 2-(2,2,2-trifluoroacetamido)acetate | C6H8F3NO3 | CID 580910. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Trifluoro-acetic acid, ethyl ester - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

trifluoroacetic acid, 2-ethyl-2-propylhexyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Trifluoro-acetic acid, ethyl ester - Optional[Near IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound | 898787-39-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 4. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-thenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-trifluoroacetyl-2-thenoate, with the molecular formula C9H7F3O3S, is a specialized organic compound that stands at the intersection of heterocyclic chemistry and fluorine chemistry.[1] Its structure, featuring a thiophene ring, an ethyl ester, and a trifluoroacetyl group, makes it a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethyl ketone moiety is a well-established pharmacophore known to enhance the biological activity and metabolic stability of drug candidates.[2][3] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents and functional materials.

Introduction: The Significance of Trifluoromethylated Heterocycles

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is highly sought after in drug design due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[2] When appended to a heterocyclic scaffold like thiophene, a privileged structure in medicinal chemistry, the resulting molecule often exhibits enhanced biological activity. Thiophene-containing compounds have a long history in pharmaceuticals, with applications ranging from anti-inflammatory to anti-cancer agents.

The trifluoromethyl ketone functional group is a key feature of this compound. This group is a potent electrophile and can act as a covalent inhibitor of various enzymes, particularly serine and cysteine proteases. This mechanism of action has been successfully exploited in the development of a number of therapeutic agents. Therefore, this compound serves as a valuable synthon for the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.

Physical Properties

| Property | Value | Reference |

| CAS Number | 898787-39-8 | [4] |

| Molecular Formula | C9H7F3O3S | [1][4] |

| Molecular Weight | 252.21 g/mol | [4] |

| Appearance | Colorless transparent liquid or low melting solid | [4] |

| Melting Point | 29-31 °C | [4] |

Predicted Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two protons on the thiophene ring.

-

Ethyl Protons: A quartet signal for the methylene protons (-CH2-) adjacent to the oxygen atom, and a triplet signal for the terminal methyl protons (-CH3). The quartet would be downfield due to the deshielding effect of the oxygen.

-

Thiophene Protons: Two doublet signals in the aromatic region, corresponding to the two non-equivalent protons on the thiophene ring. The coupling constant between these two protons would be characteristic of a 2,5-disubstituted thiophene.

2.2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbons: Two distinct signals in the downfield region, corresponding to the ester carbonyl and the ketone carbonyl. The ketone carbonyl carbon directly attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

-

Thiophene Carbons: Four signals in the aromatic region for the four carbons of the thiophene ring.

-

Ethyl Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.

-

Trifluoromethyl Carbon: A quartet signal due to the strong coupling with the three fluorine atoms.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group, typically in the range of 1720-1740 cm⁻¹. Another strong absorption for the ketone carbonyl group, likely at a slightly lower wavenumber.

-

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F bonds of the trifluoromethyl group.

-

C-O Stretching: An absorption band for the C-O single bond of the ester group.

-

Aromatic C-H and C=C Stretching: Weaker absorptions in the aromatic region.

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M+): A peak at m/z = 252.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3) from the ester, the loss of the ethyl group (-CH2CH3), and cleavage of the trifluoroacetyl group.

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-thenoate. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the thiophene ring.

Reaction Principle

The reaction involves the activation of a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), by a Lewis acid catalyst. The highly electrophilic trifluoroacylium ion is then attacked by the electron-rich thiophene ring of ethyl 2-thenoate. The substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effect of the ester group and the inherent reactivity of the thiophene nucleus.

Caption: Generalized workflow for the synthesis of this compound.

Generalized Experimental Protocol

Disclaimer: This is a generalized protocol based on known Friedel-Crafts acylation reactions of thiophene derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

Ethyl 2-thenoate

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous Lewis acid (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

-

Anhydrous inert solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid catalyst under a nitrogen atmosphere.

-

Solvent Addition: Add the anhydrous inert solvent to the flask and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride to the cooled suspension with vigorous stirring.

-

Substrate Addition: To this mixture, add a solution of ethyl 2-thenoate in the anhydrous solvent dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir until the Lewis acid is fully hydrolyzed.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules.

As a Precursor for Enzyme Inhibitors

The trifluoromethyl ketone moiety is a known covalent modifier of serine and cysteine proteases. By modifying the ethyl ester group of this compound, it is possible to synthesize a library of compounds that can be screened for inhibitory activity against various proteases implicated in diseases such as cancer, viral infections, and inflammatory disorders.

Caption: Drug discovery workflow utilizing this compound.

In the Synthesis of Novel Heterocyclic Systems

The ketone and ester functionalities of this compound can participate in a variety of cyclization reactions to form more complex, fused heterocyclic systems. These novel scaffolds can then be explored for their potential pharmacological activities.

Handling and Safety

This compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a thiophene core, an ethyl ester, and a trifluoroacetyl group provides a platform for the development of novel compounds with a wide range of potential therapeutic applications. The synthetic route via Friedel-Crafts acylation is a well-established and efficient method for its preparation. As the demand for new and improved pharmaceuticals continues to grow, the importance of specialized synthons like this compound in driving innovation in drug discovery is undeniable. Further research into the reactivity and applications of this compound is warranted and is expected to yield exciting new discoveries in the field of chemical biology and materials science.

References

-

ChemBK. This compound. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

-

MDPI. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

-

PubChem. N-ethyl-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide. [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. [Link]

-

Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

SciSpace. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. [Link]

-

PubMed Central. New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. [Link]

-

ResearchGate. (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. [Link]

-

International Journal of Basic and Applied Research. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis and spectral characterization of some new 2-(substituted)-5-methyl/chloro-2,3-dihydro-1,3,2 5-benzoxazaphosphol - 2 -thiones / -2- ones. [Link]

-

ResearchGate. (PDF) Studies on growth and characterization of 2-amino-5-nitropyridinium trifluoroacetate single crystals. [Link]

-

mzCloud. Ethyl 5-ethyl-2-({[2-(trifluoromethyl)anilino]carbothioyl}amino)thiophene-3-carboxylate. [Link]

-

PubMed. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). [Link]

-

MIT DSpace. Thiophene-based covalent organic frameworks. [Link]

Sources

- 1. ijbr.com.pk [ijbr.com.pk]

- 2. New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-ethyl-5-(2,2,2-trifluoroacetyl)thiophene-2-carboxamide | C9H8F3NO2S | CID 25023795 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trifluoroacetylation of ethyl 2-thenoate with trifluoroacetic anhydride

An In-depth Technical Guide to the Trifluoroacetylation of Ethyl 2-Thenoate

Abstract

The introduction of a trifluoroacetyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique electronic properties and metabolic stability to parent molecules. This guide provides a comprehensive technical overview of the trifluoroacetylation of ethyl 2-thenoate using trifluoroacetic anhydride (TFAA). We will explore the underlying mechanistic principles of this Friedel-Crafts acylation, with a detailed analysis of the factors governing regioselectivity on the thiophene ring. A robust, step-by-step experimental protocol is presented, designed for reproducibility and validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage trifluoroacetylated thiophene intermediates in their synthetic programs.

Introduction: The Strategic Value of Trifluoroacetylated Thiophenes

Thiophene and its derivatives are privileged heterocyclic motifs extensively utilized in the discovery of novel therapeutics.[1][2] Their structural resemblance to benzene allows them to act as bioisosteres, while their unique electronic properties offer opportunities for nuanced interactions with biological targets.[2] Thiophene-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

The trifluoroacetyl group (-COCF₃) is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons, influence binding affinities, and enhance metabolic stability by blocking potential sites of oxidative metabolism. Specifically, 2-trifluoroacetylthiophenes have been identified as a novel class of potent and selective class II histone deacetylase (HDAC) inhibitors, highlighting their therapeutic potential.[4] The synthesis of trifluoroacetylated thiophenes, such as the products derived from ethyl 2-thenoate, is therefore a critical process for the development of next-generation pharmaceuticals.

This guide focuses on the direct trifluoroacetylation of ethyl 2-thenoate via electrophilic aromatic substitution with trifluoroacetic anhydride, a common and powerful reagent for this transformation.[5]

Reaction Mechanism and Regioselectivity

The trifluoroacetylation of ethyl 2-thenoate is a classic example of a Friedel-Crafts acylation reaction, a type of electrophilic aromatic substitution (SEAr).[6][7] The reaction proceeds through the generation of a highly electrophilic species from trifluoroacetic anhydride, which is then attacked by the electron-rich thiophene ring.

Generation of the Electrophile

Trifluoroacetic anhydride itself is a highly reactive acylating agent. In the presence of a Brønsted or Lewis acid catalyst, its electrophilicity is further enhanced. However, for electron-rich heterocycles like thiophene, the reaction can often proceed without a strong catalyst.[8] The active electrophile is believed to be the trifluoroacetylium cation (CF₃CO⁺) or a polarized complex with the anhydride.

Regioselectivity: A Tale of Two Directors

The critical question in the acylation of ethyl 2-thenoate is the position of substitution. The thiophene ring has two potential sites for electrophilic attack: C4 and C5. The outcome is determined by the competing directing effects of the sulfur heteroatom and the ethyl carboxylate group at the C2 position.

-

The Sulfur Heteroatom: The sulfur atom is a powerful activating group and directs electrophilic attack to the ortho positions (C2 and C5). Due to resonance stabilization of the cationic intermediate (the sigma complex), substitution at the C5 position is overwhelmingly favored over the C3 position in unsubstituted thiophene.[9]

-

The Ethyl Carboxylate Group (-COOEt): The ester group at C2 is an electron-withdrawing group (EWG). EWGs are deactivating and direct incoming electrophiles to the meta position (C4).[10]

Therefore, the reaction involves a competition between the powerful C5-directing effect of the ring sulfur and the C4-directing effect of the ester. For electrophilic substitution on 2-substituted thiophenes with deactivating groups, substitution at the 5-position is generally preferred due to the superior ability of the sulfur atom to stabilize the cationic intermediate formed during the attack at this position.[9] The intermediate for C5 attack allows for three resonance structures, one of which places the positive charge directly on the sulfur, providing significant stabilization. The intermediate for C4 attack is less stable.

Thus, the major product expected from this reaction is ethyl 5-(trifluoroacetyl)-2-thenoate , with ethyl 4-(trifluoroacetyl)-2-thenoate formed as a potential minor isomer.

Caption: General mechanism of the trifluoroacetylation of ethyl 2-thenoate.

Experimental Protocol

This protocol describes a representative procedure for the trifluoroacetylation of ethyl 2-thenoate. As with any reaction, optimization of stoichiometry, temperature, and reaction time may be required to achieve maximum yield and purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-thenoate | Reagent (≥98%) | Standard Supplier | --- |

| Trifluoroacetic Anhydride (TFAA) | Reagent (≥99%) | Standard Supplier | Highly corrosive and hygroscopic. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Use a dry solvent to prevent quenching of TFAA. |

| Saturated Sodium Bicarbonate | Aqueous Solution | Lab Prepared | For quenching the reaction. |

| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab Prepared | For aqueous wash. |

| Anhydrous Magnesium Sulfate | Reagent | Standard Supplier | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis and purification.

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂), add ethyl 2-thenoate (e.g., 10.0 g, 64.0 mmol) and anhydrous dichloromethane (100 mL). Cool the stirred solution to 0°C using an ice-water bath.

-

Addition of TFAA: Add trifluoroacetic anhydride (e.g., 18.8 g, 12.7 mL, 89.6 mmol, 1.4 equivalents) dropwise to the cooled solution over 20-30 minutes using an addition funnel. Maintain the internal temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution (~100 mL) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 75 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from any minor isomers and impurities.

Product Characterization

The purified product, primarily ethyl 5-(trifluoroacetyl)-2-thenoate, should be characterized to confirm its identity and purity.

| Parameter | Data |

| Expected Major Product | Ethyl 5-(trifluoroacetyl)-2-thenoate |

| Molecular Formula | C₉H₇F₃O₃S |

| Molecular Weight | 252.21 g/mol |

| Appearance | Typically a pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (d, 1H, thiophene H), ~7.2-7.4 (d, 1H, thiophene H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -70 to -75 (s, 3F, -CF₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for CF₃, C=O (ketone and ester), thiophene carbons, and ethyl carbons. |

| Mass Spectrometry (ESI+) | m/z: 253.0 [M+H]⁺, 275.0 [M+Na]⁺ |

Note: NMR chemical shifts are estimates and should be confirmed experimentally. The coupling constants (J values) for the thiophene protons will be indicative of their relative positions.

Safety and Handling

-

Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive, a lachrymator, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

Quenching: The quenching of excess TFAA with sodium bicarbonate is an exothermic process that releases CO₂ gas. Perform the addition slowly and with efficient stirring in an ice bath to control the reaction rate and prevent excessive foaming.

Conclusion

The trifluoroacetylation of ethyl 2-thenoate with trifluoroacetic anhydride is an effective method for producing valuable trifluoroacetylated thiophene intermediates. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is crucial for predicting the major product, ethyl 5-(trifluoroacetyl)-2-thenoate. The provided protocol offers a reliable and self-validating workflow for the synthesis, purification, and characterization of this compound, which serves as a key building block for applications in medicinal chemistry, particularly in the development of HDAC inhibitors and other potential therapeutics.

References

-

NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

-

Bhosale, R. S., et al. (2023). Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. RSC Advances. [Link]

-

Bradner, J. E., et al. (2008). 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts. [Link]

-

Pérez, P., et al. (2009). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]

-

Lang, R. W., & Schaub, B. (1988). Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. Organic Syntheses. [Link]

-

Aase, K. K., & Benneche, T. (2015). Trifluoroacetylation of Electron-Rich Thiophenes. Journal of Fluorine Chemistry. [Link]

-

Dabiri, M., et al. (2005). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [Link]

-

Shams, H. Z., et al. (2011). Synthesis of Novel Thiophene Derivatives as Potential Anticancer Agents. Molecules. [Link]

-

man-u. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

- Zhang, S. (2014). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Li, G., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. [Link]

-

Göktaş, H., et al. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thiophenes. Molecules. [Link]

-

Mikami, K., et al. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules. [Link]

-

Mekelleche, S. M., et al. (2012). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. [Link]

-

Alfa Chemistry. (2022). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Cision PR Newswire. [Link]

-

Wikipedia. (2023). Trifluoroacetic anhydride. [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Singh, P., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. ResearchGate. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 4. 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 8. sci-hub.se [sci-hub.se]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-trifluoroacetyl-2-thenoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 5-trifluoroacetyl-2-thenoate (CAS 898787-39-8), a heterocyclic compound featuring a trifluoromethyl ketone and an ethyl ester on a thiophene core.[1][2] As direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-driven predictive guide. Leveraging foundational spectroscopic principles and data from analogous structures, we will dissect the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to provide researchers, scientists, and drug development professionals with the technical rationale and field-proven insights necessary for the identification, characterization, and quality control of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound is a multifunctional molecule whose spectroscopic signature is defined by the interplay of its constituent parts: a 2,5-disubstituted thiophene ring, an ethyl ester group at the C2 position, and a trifluoroacetyl group at the C5 position. Each functional group imparts distinct and predictable features in its spectra, which, when analyzed in concert, provide an unambiguous structural confirmation.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms. The analysis is broken down into ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the two protons on the thiophene ring and the two sets of protons of the ethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-3 | The proton at the C3 position is adjacent to the proton at C4, resulting in a doublet. Its chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom and the electron-withdrawing ester group at C2. |

| ~7.4 - 7.6 | Doublet (d) | 1H | H-4 | The proton at the C4 position is coupled to the H-3 proton, appearing as a doublet. It is deshielded by the adjacent trifluoroacetyl group at C5, though typically to a lesser extent than the ester's influence on H-3. The coupling constant (³JHH) between H-3 and H-4 in thiophene rings is typically 3.5-4.5 Hz. |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are split into a quartet by the three adjacent methyl protons. The direct attachment to the electronegative oxygen atom causes a significant downfield shift.[3][4] |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split into a triplet by the two adjacent methylene protons. This signal appears in the typical upfield aliphatic region.[3][4] |

Predicted ¹³C NMR Data

The broadband proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton. Nine distinct signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~175 - 180 | C =O (Ketone) | The carbonyl carbon of the trifluoroacetyl group is expected to be highly deshielded, appearing far downfield. |

| ~160 - 165 | C =O (Ester) | The ester carbonyl carbon is also significantly deshielded, but typically appears slightly upfield from a ketone carbonyl.[5][6] |

| ~145 - 150 | C5 (Thiophene) | This quaternary carbon is attached to the strongly electron-withdrawing trifluoroacetyl group, causing a significant downfield shift. |

| ~135 - 140 | C2 (Thiophene) | This quaternary carbon is attached to the ester group and the sulfur atom, also resulting in a downfield chemical shift. |

| ~134 - 138 | C3 (Thiophene) | The chemical shift of this protonated thiophene carbon is influenced by both the sulfur atom and the ester group. |

| ~132 - 136 | C4 (Thiophene) | The chemical shift of this protonated thiophene carbon is influenced by the adjacent trifluoroacetyl group. |

| ~116 (quartet) | C F₃ | The trifluoromethyl carbon signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is significantly influenced by the attached fluorine atoms. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the attached oxygen atom. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoroacetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Expert Insights |

| -70 to -75 | Singlet (s) | -COCF₃ | The chemical shift of a trifluoroacetyl group is influenced by its electronic environment. When conjugated to an aromatic system like thiophene, it typically appears in this range relative to a CFCl₃ standard.[7][8][9] The electron-donating nature of the thiophene ring compared to a simple alkyl chain can cause slight shielding. The absence of other fluorine atoms results in a singlet. |

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice due to its good solubilizing power and well-defined residual solvent peak.[3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), or an external standard like CFCl₃ for ¹⁹F NMR (δ = 0.00 ppm).[5]

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, verified by the sharp, symmetrical lineshape of the TMS or residual solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. Ensure the spectral width covers the expected range (~0-10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1 for the smallest signal).

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A wider spectral width (~0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary.

-

¹⁹F NMR: Acquire a standard one-pulse experiment, ensuring the spectrometer is tuned to the fluorine frequency. The spectral width should be appropriate for trifluoroacetyl groups (e.g., -60 to -90 ppm).

-

-

Data Processing & Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals and verify that the ratios correspond to the predicted proton counts.

-

Analyze coupling patterns and measure J-values to confirm proton connectivities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment | Rationale and Expert Insights |

| ~3100 | Medium-Weak | C-H stretch | Thiophene ring C-H | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |

| ~2980 | Medium-Weak | C-H stretch | Ethyl group C-H | Aliphatic C-H stretching vibrations. |

| ~1725-1740 | Strong | C=O stretch | Ester carbonyl | The carbonyl stretch of an α,β-unsaturated ester is found in this region. Conjugation with the thiophene ring lowers the frequency compared to a saturated aliphatic ester.[10] |

| ~1680-1700 | Strong | C=O stretch | Ketone carbonyl | The trifluoroacetyl ketone carbonyl stretch is also strong. The high electronegativity of the fluorine atoms typically increases the stretching frequency, but conjugation with the thiophene ring provides an opposing effect, placing it in this range. |

| ~1500-1600 | Medium | C=C stretch | Thiophene ring | Aromatic ring stretching vibrations typically appear as a series of bands in this region.[11] |

| ~1200-1300 | Strong | C-F stretch | CF₃ group | The C-F stretching vibrations are characteristically strong and appear in this region. |

| ~1100-1250 | Strong | C-O stretch | Ester C-O | Esters show a strong C-O stretching band in the fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺∙): m/z 252. The molecular formula C₉H₇F₃O₃S gives a molecular weight of 252.21.[1] A reasonably intense molecular ion peak is expected due to the stability of the aromatic thiophene ring.

Major Fragmentation Pathways

The fragmentation will be driven by the stable structural motifs and functional groups.

-

Alpha-Cleavage at the Ketone: The bond between the ketone carbonyl and the thiophene ring or the CF₃ group can cleave.

-

Loss of ·CF₃ (m/z 69) to yield an acylium ion at m/z 183 . This is a very common and often prominent fragmentation for trifluoroacetyl compounds.

-

-

Cleavage of the Ester Group:

-

Loss of the ethoxy radical (·OCH₂CH₃, m/z 45) from the molecular ion to yield an acylium ion at m/z 207 . This is a characteristic fragmentation of ethyl esters.[12]

-

Loss of ethylene (C₂H₄, m/z 28) via a McLafferty rearrangement is not possible as there is no γ-hydrogen on the thiophene ring relative to the ester carbonyl.

-

-

Combined Fragmentations:

-

The fragment at m/z 207 could further lose carbon monoxide (CO, m/z 28) to give a fragment at m/z 179 .

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achievable through a multi-technique spectroscopic approach. The predicted data presented in this guide, derived from foundational principles and analysis of analogous structures, provides a robust framework for researchers. The ¹H and ¹³C NMR spectra define the core carbon-hydrogen framework, while ¹⁹F NMR offers a specific and sensitive probe for the trifluoroacetyl moiety. IR spectroscopy confirms the presence of key carbonyl and C-F functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable benchmark for the synthesis, purification, and analysis of this compound in research and development settings.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]

-

Wang, G., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10638–10645. [Link]

-

SciSpace. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

University of Granada. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

About Mechanics. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. [Link]

-

ResearchGate. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]

-

SpectraBase. (n.d.). 2-(Trifluoroacetyl)thiophene. [Link]

-

Human Metabolome Database. (n.d.). Ethyl benzoate 13C NMR Spectrum. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Vrkoslav, V., et al. (2016). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 57(5), 825–835. [Link]

-

About-Drugs.com. (2014). Ethyl-2-butenoate NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubChem. (n.d.). 2-Ethylthiophene. [Link]

-

Human Metabolome Database. (n.d.). Ethyl crotonate 1H NMR Spectrum. [Link]

-

NIST WebBook. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Al-Otaibi, A. A., & El-Gohary, A. H. (2017). Vibrational, NMR, UV Spectra, and DFT Studies of 2-carbaldehyde oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 110-118. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Schneider, H.-J., et al. (1970). 19F-NMR shifts and conformations of cyclic and bicyclic trifluoroacetates. Tetrahedron, 26(22), 5369–5376. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Munoz, G., & Jarde, E. (2014). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 19(4), 4837–4851. [Link]

-

ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

-

ChemComplete. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. [Link]

-

Cîrcu, V., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Materials, 14(20), 6128. [Link]

Sources

- 1. 898787-39-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | 898787-39-8 [chemicalbook.com]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]

- 4. Ethyl-2-butenoate NMR – All About Drugs [allfordrugs.com]

- 5. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. dovepress.com [dovepress.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE(4506-71-2) IR Spectrum [m.chemicalbook.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Ethyl 5-trifluoroacetyl-2-thenoate: A Comprehensive Technical Guide for Researchers

Foreword: The Strategic Advantage of the Trifluoromethyl Ketone Moiety in Biochemical Research

In the landscape of modern chemical biology and drug discovery, the strategic incorporation of fluorine atoms into small molecules has emerged as a powerful tool for modulating biochemical and pharmacological properties. Among the repertoire of fluorinated functionalities, the trifluoromethyl ketone (TFMK) group stands out for its unique combination of electrophilicity, steric profile, and metabolic stability. This guide provides an in-depth technical overview of Ethyl 5-trifluoroacetyl-2-thenoate, a versatile biochemical reagent that embodies the potential of the TFMK warhead within a thiophene scaffold, a privileged heterocycle in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness this compound in their experimental endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its successful application. This section details the known properties of this compound and outlines a plausible synthetic route.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 898787-39-8 | - |

| Molecular Formula | C₉H₇F₃O₃S | - |

| Molecular Weight | 252.21 g/mol | - |

| Melting Point | 29-31 °C | - |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, ethanol, acetone). Limited solubility in aqueous buffers. | Inferred from general TFMK properties |

| Stability | Generally stable under standard laboratory conditions. The trifluoromethyl ketone group can be susceptible to reduction in the presence of strong reducing agents. Metabolic reduction to the corresponding alcohol is a known pathway in vivo.[1] | Inferred from general TFMK properties |

Synthesis Pathway: Friedel-Crafts Acylation

Reaction Scheme:

Caption: Plausible synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: A Representative Synthesis

-

Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-thenoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

-

Step 2: Addition of Catalyst. Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while stirring.

-

Step 3: Acylation. Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Quenching and Extraction. Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Step 5: Purification. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Biochemical and Pharmacological Significance

The biochemical utility of this compound stems from the synergistic interplay between its trifluoromethyl ketone "warhead" and its thiophene-based scaffold.

The Trifluoromethyl Ketone: A Transition-State Analog

The trifluoromethyl ketone moiety is a potent inhibitor of a variety of hydrolytic enzymes, most notably serine and cysteine proteases, as well as esterases.[7][8] The highly electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity allows for the nucleophilic attack by the active site serine or cysteine residue, leading to the formation of a stable, covalent hemiketal or hemithioketal adduct, respectively. This adduct is a mimic of the tetrahedral transition state of the enzymatic hydrolysis of amides and esters.[9][10]

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

This covalent modification is often reversible, but the stability of the adduct can lead to slow-binding, tight inhibition, resulting in low nanomolar to picomolar inhibition constants (Ki) for some enzymes.[11][12]

The Thiophene Scaffold: A Privileged Heterocycle

The thiophene ring is a common motif in a multitude of FDA-approved drugs and biologically active compounds.[6][13][14] Its inclusion in this compound is significant for several reasons:

-